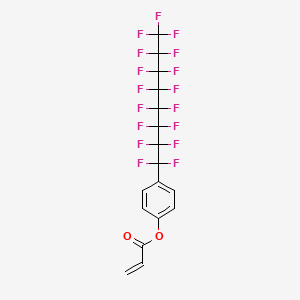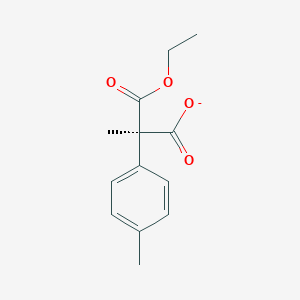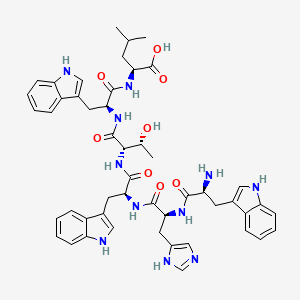![molecular formula C12H27NO4Si B12607031 N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine CAS No. 918314-10-0](/img/structure/B12607031.png)
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is an organic compound that features both an epoxide and a triethoxysilyl group. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the epoxide ring and the triethoxysilyl group makes it a versatile molecule for various chemical reactions and modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine typically involves the reaction of an epoxide-containing compound with a triethoxysilylpropylamine. One common method is the reaction of (2S)-glycidyl methacrylate with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The purification of the product typically involves distillation or chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the epoxide carbon, leading to ring opening and formation of new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to achieve ring opening.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Amino alcohols or thiol alcohols: Products of nucleophilic substitution reactions.
科学的研究の応用
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized silanes and siloxanes. It is also employed in the modification of surfaces to introduce reactive sites for further chemical reactions.
Biology: Utilized in the immobilization of biomolecules on surfaces, aiding in the development of biosensors and diagnostic devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, where its reactive groups enhance the material properties.
作用機序
The mechanism of action of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine involves the reactivity of its epoxide and triethoxysilyl groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The triethoxysilyl group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions enable the compound to form stable linkages with a variety of substrates, making it useful in surface modification and material synthesis.
類似化合物との比較
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the epoxide group, making it less reactive in certain applications.
N-Methyl-3-(triethoxysilyl)propan-1-amine:
N,N-Dimethyl-3-(trimethoxysilyl)propylamine: Features trimethoxysilyl groups instead of triethoxysilyl, affecting its solubility and reactivity.
Uniqueness
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both an epoxide and a triethoxysilyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile molecule for various applications in research and industry.
特性
CAS番号 |
918314-10-0 |
|---|---|
分子式 |
C12H27NO4Si |
分子量 |
277.43 g/mol |
IUPAC名 |
N-[[(2S)-oxiran-2-yl]methyl]-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H27NO4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12-13H,4-11H2,1-3H3/t12-/m0/s1 |
InChIキー |
SUZRURIKISLMMG-LBPRGKRZSA-N |
異性体SMILES |
CCO[Si](CCCNC[C@H]1CO1)(OCC)OCC |
正規SMILES |
CCO[Si](CCCNCC1CO1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
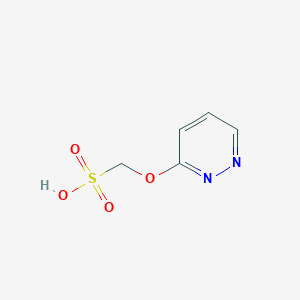
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
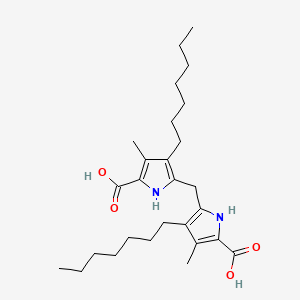
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)

![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
